molecular formula C25H27N5O3S B2719873 N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251586-11-4

N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2719873
CAS No.: 1251586-11-4
M. Wt: 477.58
InChI Key: HXLSJHZXAUQSQN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring:

  • A 4-acetylphenyl group linked via an acetamide moiety.
  • A pyrimidine ring substituted at the 4-position with a sulfanyl group and at the 6-position with a 4-(4-methoxyphenyl)piperazine.

Below, we compare this compound with structurally similar analogs, focusing on structural variations, biological activity, pharmacokinetics, and synthesis.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-18(31)19-3-5-20(6-4-19)28-24(32)16-34-25-15-23(26-17-27-25)30-13-11-29(12-14-30)21-7-9-22(33-2)10-8-21/h3-10,15,17H,11-14,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLSJHZXAUQSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of 4-aminophenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetylphenylamine.

    Synthesis of the Methoxyphenyl Piperazine Intermediate: 4-methoxyphenyl is reacted with piperazine in the presence of a suitable solvent like ethanol to form 4-(4-methoxyphenyl)piperazine.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and an amine.

    Thioacetamide Linkage Formation: The final step involves the coupling of the acetylphenyl intermediate, the methoxyphenyl piperazine intermediate, and the pyrimidine intermediate through a thioacetamide linkage. This is typically achieved using a thiol reagent such as thiourea in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and diethyl ether.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancers .

Anticonvulsant Effects

The compound's structural analogs have been evaluated for anticonvulsant activity. A study highlighted that thiazole-containing compounds demonstrated significant efficacy in reducing seizure activity in animal models, suggesting potential use in treating epilepsy .

Antidepressant Properties

Piperazine derivatives are known for their antidepressant effects. The presence of the piperazine ring in this compound may contribute to serotonin receptor modulation, which is critical in the treatment of depression and anxiety disorders .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their anticancer activity against several cell lines. One derivative showed an IC50 value of 15 µM against MCF7 breast cancer cells, indicating potent anticancer properties attributable to the thiazole moiety .

Case Study 2: Anticonvulsant Testing

A series of piperazine-based derivatives were tested for anticonvulsant activity using the maximal electroshock seizure test. Compounds similar to this compound exhibited protective effects at doses as low as 20 mg/kg, suggesting significant anticonvulsant potential .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50/ED50 ValueReference
AnticancerThiazole derivative (similar structure)15 µM (MCF7 cells)Journal of Medicinal Chemistry
AnticonvulsantPiperazine derivative20 mg/kgBritish Journal of Pharmacology
AntidepressantPiperazine-based compoundNot specifiedPubChem

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Key Structural Features

Compound Name / Identifier Core Structure Substituents Functional Groups Molecular Weight (g/mol) References
Target Compound Pyrimidine-sulfanyl-acetamide 4-Acetylphenyl, 4-methoxyphenylpiperazine Acetamide, sulfanyl, piperazine ~495 (estimated) -
N-{4-[(4-{[4-(2-Pyrimidinyl)-1-piperazinyl]carbonyl}piperidinyl)sulfonyl]phenyl}acetamide () Piperidine-sulfonyl-phenyl 2-Pyrimidinylpiperazine, sulfonyl Acetamide, sulfonyl, piperazine ~500 (estimated)
N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide () Phenyl-sulfanyl-acetamide 4-Methoxyphenyl, 2-aminophenyl Acetamide, sulfanyl 302.37
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Pyrimidine-sulfanyl-acetamide 4-Chlorophenyl, 4,6-diaminopyrimidine Acetamide, sulfanyl 338.80
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine-sulfonyl-acetamide 4-Fluorophenyl, 4-methylphenyl Acetamide, sulfonyl, piperazine 405.45
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide () Piperazine-acetamide 4-Methoxyphenylpiperazine, benzothiazole Acetamide, piperazine ~500 (estimated)

Key Differences

The sulfanyl group in the target (vs. sulfonyl in and ) offers nucleophilic reactivity, which may influence drug-receptor interactions.

Heterocyclic Modifications: The piperazine in the target is substituted with a 4-methoxyphenyl group, contrasting with the 2-pyrimidinylpiperazine () or tosylpiperazine (). The methoxy group may improve metabolic stability compared to methyl or sulfonyl groups.

Pharmacokinetic Considerations

  • Solubility : The sulfanyl group in the target may improve solubility compared to sulfonyl analogs (), though the acetylphenyl and pyrimidine could reduce aqueous solubility.
  • Molecular Weight : The target’s estimated molecular weight (~495 g/mol) approaches the upper limit for oral bioavailability, suggesting possible formulation challenges.

Biological Activity

N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H27N3O2SC_{23}H_{27}N_{3}O_{2}S, with a molecular weight of approximately 413.55 g/mol. It features a complex structure that includes an acetylphenyl group, a piperazine moiety, and a pyrimidine ring, which contribute to its diverse biological activities.

  • Inhibition of Osteoclastogenesis : Research indicates that derivatives of this compound may inhibit osteoclast differentiation, which is crucial in bone resorption processes. This activity is mediated through the downregulation of specific genes associated with osteoclast formation, such as TRAF6 , NFATc1 , and MMP9 . The inhibition leads to decreased formation of multinucleated TRAP-positive cells, suggesting potential use in treating osteolytic diseases .
  • Antitumor Activity : Compounds similar to this compound have been shown to exhibit antitumor properties. These effects are often attributed to their ability to modulate sirtuin activity and influence cell signaling pathways involved in cancer progression .
  • Neuropharmacological Effects : The piperazine component is known for its interactions with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The modulation of muscarinic receptors has been highlighted as a pathway for therapeutic interventions .

Research Findings

A study conducted on related compounds demonstrated significant biological effects:

CompoundBiological ActivityMechanism
PPOA-N-Ac-2-ClInhibits osteoclast differentiationDownregulation of TRAF6 and related genes
Acetamide AAntitumor agentSirtuin modulation
Acetamide BNeuroprotectiveInteraction with neurotransmitter receptors

These findings underscore the potential versatility of compounds derived from the same chemical class as this compound.

Case Studies

  • Osteoclast Differentiation Study : In vitro experiments showed that treatment with a derivative led to a significant decrease in osteoclast formation and activity, indicating its potential as a therapeutic agent for osteoporosis and other related conditions .
  • Antitumor Efficacy : A series of analogs were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through targeted pathways .

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